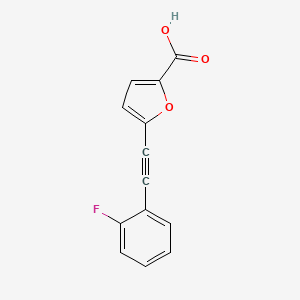

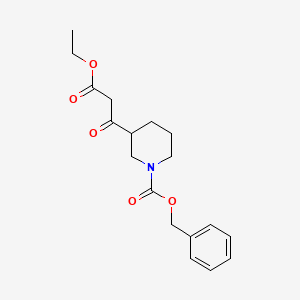

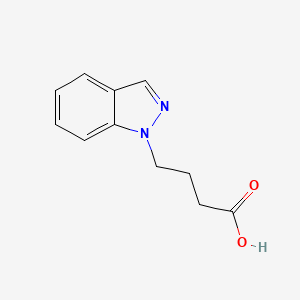

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids. These compounds are of interest due to their potential applications in pharmaceuticals and polymers. While the specific compound is not directly studied in the provided papers, related furan carboxylic acids have been investigated for their hypolipidemic properties , as biobased building blocks , and for their antimycobacterial activity .

Synthesis Analysis

The synthesis of related furan carboxylic acids has been explored in several studies. A one-pot enzyme cascade has been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, which is a promising approach for controlled synthesis . Another study presents a scalable carboxylation route to furan-2,5-dicarboxylic acid, which is a key precursor for biobased polymers . Additionally, a convenient synthesis route for 5-fluorofuran-2-carboxylic acid has been achieved, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives has been analyzed using various techniques. For instance, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was determined using NMR, HRMS, and SC-XRD . These techniques could be applied to determine the structure of this compound.

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions. The Maillard reaction between furan-2-carboxaldehyde and amino acids has been studied, leading to the formation of novel colored compounds . Additionally, the bromination of methyl furan-2-carboxylate has been explored, which could be relevant for the functionalization of furan carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids have been investigated in several studies. Thermodynamic parameters such as enthalpy and entropy of dissolution for nitrophenyl-furan-2-carboxylic acids in propan-2-ol have been calculated, providing insight into their solubility behavior . The enzymatic synthesis of biobased polyesters using furan diols has been reported, which highlights the potential of furan carboxylic acids in polymer chemistry .

Scientific Research Applications

Intraoperative Fluorescence-Guided Resection

5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid, in its derivative form as 5-aminolevulinic acid (5-ALA), has been extensively studied for its application in intraoperative fluorescence-guided resection of high-grade gliomas. The technique enhances tumor visibility, allowing for a more precise resection. However, challenges such as the reliability of fluorescence at tumor margins and subjective interpretation of the fluorescent signal have been noted. Despite these challenges, the technique is acknowledged as safe and effective in increasing gross total resection. The development of more tumor-specific fluorophores, like quantum dots and nanoparticles, could potentially enhance the effectiveness of this approach (Li et al., 2014).

Treatment of Dermatological Conditions

This compound's derivative, 5-Fluorouracil (5-FU), has been applied in dermatology beyond its conventional use in treating malignant and premalignant skin diseases. Studies highlight its utility in treating a spectrum of noncancerous skin conditions, such as keloids, hypertrophic scarring, pigmentary disorders, viral warts, and more. This off-label use showcases the compound's versatility in treating a wide range of cutaneous indications (Searle et al., 2021).

Fluorescence-Guided Surgery for Meningiomas

Fluorescence-guided surgery using derivatives of this compound has been explored for resection of meningiomas, the most common intracranial tumors in adults. Studies suggest varying sensitivities and selectivities of 5-ALA-induced fluorescence in meningiomas, bone, and dura mater. However, the effectiveness and safety of these techniques in improving radical resection rates without neurological deficits remain to be conclusively proven. Future research is directed towards developing highly sensitive and specific fluorophores targeted at meningioma tissues (Dijkstra et al., 2018).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name |

5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO3/c14-11-4-2-1-3-9(11)5-6-10-7-8-12(17-10)13(15)16/h1-4,7-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSKFORKGBDVLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC2=CC=C(O2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)